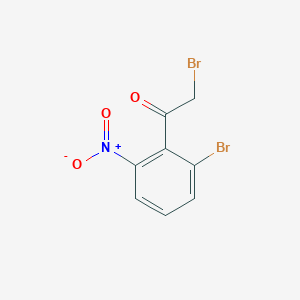

2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone

Description

Significance of Halogenated Ketones and Nitro-Substituted Aromatics in Advanced Synthetic Design

Halogenated ketones, particularly α-haloketones, are highly valued building blocks in organic synthesis. The presence of a halogen atom alpha to the carbonyl group enhances the electrophilicity of the carbonyl carbon and provides a reactive site for nucleophilic substitution (S_N2) reactions. libretexts.org This dual reactivity allows for a wide range of chemical transformations. For instance, α-bromo ketones are common precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination, a fundamental transformation in organic chemistry. libretexts.org They are also pivotal in the synthesis of various heterocyclic systems like imidazoles, thiazoles, and oxazoles through condensation reactions with appropriate nucleophiles. The synthesis of α-haloketones is typically achieved through the halogenation of a ketone under acidic or basic conditions, with acidic conditions often favored to prevent multiple halogenations. libretexts.org

Nitro-substituted aromatic compounds are cornerstones of industrial and laboratory synthesis, primarily due to the powerful electron-withdrawing nature of the nitro group (-NO2). This group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, enabling the introduction of various nucleophiles onto the ring. nih.gov Furthermore, the nitro group is readily reduced to an amino group (-NH2), which serves as a gateway to a vast array of functionalities, including diazonium salts, amides, and other nitrogen-containing heterocycles. This transformation is fundamental in the production of dyes, agrochemicals, and pharmaceuticals. mdpi.com The strategic placement of a nitro group, as seen in 2-bromo-6-nitrophenol (B84729), influences the electronic environment and reactivity of the entire molecule. sigmaaldrich.comgeorganics.sk

Research Landscape of Substituted Acetophenones in Organic Synthesis

Substituted acetophenones represent a broad and significant class of ketones that serve as crucial intermediates in a multitude of synthetic pathways. Their general structure, featuring an acetyl group attached to a substituted benzene (B151609) ring, makes them ideal starting materials for creating more elaborate molecules. The reactivity of both the carbonyl group and the α-methyl group can be finely tuned by the nature and position of the substituents on the aromatic ring. Research has shown that electron-withdrawing groups, like a nitro group, increase the reactivity of the carbonyl carbon towards nucleophilic addition, while electron-donating groups have the opposite effect.

The synthetic utility of substituted acetophenones is extensive; they are employed in reactions such as aldol (B89426) condensations, Mannich reactions, and various cyclization reactions to build molecular complexity. For example, p-nitroacetophenone is a common starting material for the synthesis of various derivatives, including the corresponding α-bromo ketone, which is a valuable synthetic intermediate. prepchem.comgoogle.com The investigation of substituted acetophenones continues to be an active area of research, focusing on the development of new synthetic methods and their application in the synthesis of biologically active compounds and functional materials.

Scope and Objectives of Academic Inquiry on 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone

Given the absence of extensive dedicated research on this compound, academic inquiry into this specific molecule would be exploratory and foundational. The primary objectives would revolve around its synthesis, characterization, and the systematic investigation of its reactivity to unlock its potential as a synthetic building block.

Synthetic and Characterization Objectives:

Development of a Regioselective Synthesis: A key challenge would be to develop an efficient and high-yielding synthesis. A plausible route involves the α-bromination of 2'-bromo-6'-nitroacetophenone. The synthesis of this precursor itself presents a challenge in controlling the regiochemistry of nitration and bromination on the aromatic ring.

Full Spectroscopic Characterization: Detailed analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to unambiguously confirm the structure and provide reference data for future studies.

Reactivity and Application Objectives:

Mapping Chemoselectivity: A primary goal would be to investigate the chemoselective reactivity of its three electrophilic centers: the carbonyl carbon, the α-carbon bearing a bromine, and the aromatic carbon bearing a bromine ortho to the nitro group (a potential site for S_NAr). The steric hindrance imposed by the two ortho substituents (bromo and nitro groups) would significantly influence reaction outcomes compared to less substituted analogues.

Heterocyclic Synthesis: A major application would be its use as a precursor to novel, highly substituted heterocyclic compounds. Reactions with binucleophiles (e.g., thiourea (B124793), amidines, 1,2-diamines) could yield unique thiazoles, imidazoles, and quinoxalines, respectively. The substitution pattern of these products would be predetermined by the structure of the starting ketone.

Probing Electronic and Steric Effects: The molecule serves as an excellent substrate for studying how severe steric hindrance and strong electronic effects from the ortho-bromo and nitro groups modulate the standard reactivity of the α-bromoacetyl moiety.

The table below presents physicochemical data for several related bromo-nitro-substituted acetophenones to provide context for the target compound.

Table 1: Physicochemical Properties of Related Bromo Nitro Acetophenones

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2-Bromo-1-(3-nitrophenyl)ethanone | C₈H₆BrNO₃ | 244.04 | 2227-64-7 nih.gov |

| 1-(2-Bromo-4-nitrophenyl)ethanone | C₈H₆BrNO₃ | 244.04 | 90004-93-6 nih.gov |

| 2-Bromo-1-(4-nitrophenyl)ethanone | C₈H₆BrNO₃ | 244.04 | 99-81-0 researchgate.net |

| 1-(2-Bromo-5-nitrophenyl)ethanone | C₈H₆BrNO₃ | 244.04 | 65130-31-6 nih.gov |

| 2-Bromo-1-(2-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | 49851-55-0 sigmaaldrich.com |

The following table provides representative spectroscopic data for related α-bromoacetophenones, illustrating the influence of aromatic substituents on NMR chemical shifts.

Table 2: Representative ¹H NMR Data for Substituted α-Bromoacetophenones

| Compound Name | Aromatic Protons (δ, ppm) | α-CH₂ Protons (δ, ppm) | Reference |

|---|---|---|---|

| 2-Bromo-1-phenylethanone | 7.48-8.01 (m, 5H) | 4.46 (s, 2H) | nist.gov |

| 2-Bromo-1-(2-bromophenyl)ethanone | 7.28-7.66 (m, 4H) | 4.40 (s, 2H) | sigmaaldrich.com |

| 2-Bromo-1-(4-bromophenyl)ethanone | 7.60-7.85 (m, 4H) | 4.41 (s, 2H) | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H5Br2NO3 |

|---|---|

Molecular Weight |

322.94 g/mol |

IUPAC Name |

2-bromo-1-(2-bromo-6-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H5Br2NO3/c9-4-7(12)8-5(10)2-1-3-6(8)11(13)14/h1-3H,4H2 |

InChI Key |

MVNFBKHXXJIUHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 1 2 Bromo 6 Nitrophenyl Ethanone and Analogous Structures

Strategies for α-Bromination of Aromatic Ketones

The introduction of a bromine atom at the α-position to a carbonyl group is a fundamental transformation in organic synthesis, providing a versatile intermediate for further molecular elaboration. The synthesis of α-bromo ketones can be achieved through various methods, each with distinct advantages regarding selectivity, efficiency, and substrate scope.

Acid-Catalyzed Halogenation Mechanisms and Kinetic Studies

The α-halogenation of aldehydes and ketones in the presence of an acid catalyst is a classic and widely studied reaction. libretexts.orglibretexts.org The reaction proceeds through the formation of an enol intermediate, which is the key nucleophilic species. libretexts.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen by the acid, which enhances the rate of tautomerization to the enol form. libretexts.orgmasterorganicchemistry.com This enol then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). masterorganicchemistry.com Subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-bromo ketone. masterorganicchemistry.com

Kinetic studies have provided significant evidence for this mechanism. The rate of acid-catalyzed halogenation is typically found to be dependent on the concentrations of the ketone and the acid, but independent of the halogen concentration. libretexts.orgpressbooks.pub This indicates that the formation of the enol is the rate-determining step of the reaction. libretexts.orglibretexts.org Further supporting this, the rate of deuterium (B1214612) exchange at the α-position in the presence of D₃O⁺ is identical to the rate of halogenation for a given ketone, implying a common enol intermediate for both processes. libretexts.org

The choice of acid and solvent system can influence the reaction. For instance, bromine in acetic acid is a commonly used reagent system for the α-bromination of acetophenones. libretexts.orglibretexts.org Microwave irradiation has also been employed to accelerate the acid-catalyzed bromination of aryl ketones, using glacial acetic acid as the solvent. nih.gov

Utilization of Modern Brominating Agents in Selective α-Bromination

While molecular bromine (Br₂) is a traditional brominating agent, its use presents handling and safety challenges. This has driven the development and application of a wide array of alternative brominating agents that offer improved selectivity, milder reaction conditions, and greater ease of use. bohrium.com

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination. bohrium.comresearchgate.net It can be employed with various catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or under microwave irradiation with p-toluenesulfonic acid, to achieve selective monobromination of aromatic ketones. bohrium.comresearchgate.net

Other notable brominating agents include:

Ionic liquids , such as 1-butyl-3-methylimidazolium tribromide, which can serve as both the solvent and the brominating agent. bohrium.com

Pyridinium bromochromate (PBC) , Dioxane dibromide , and Tribromoisocyanuric acid (TBCA) are effective reagents for the bromination of ketones. bohrium.com

Bromodimethylsulfonium bromide (BDMS) , generated in situ, allows for regioselective α-monobromination of 1,3-diketones and 1,3-keto esters. bohrium.comorganic-chemistry.org

Copper(II) bromide (CuBr₂) is another reagent used for the α-bromination of ketones. bohrium.com

The choice of brominating agent can be tailored to the specific substrate and desired outcome, offering a high degree of control over the reaction.

| Brominating Agent | Typical Catalyst/Conditions | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid, Microwave | Widely used, versatile, allows for selective monobromination. bohrium.comresearchgate.net |

| Ionic Liquids (e.g., [bmim]Br₃) | - | Acts as both solvent and reagent. bohrium.com |

| Pyridinium bromochromate (PBC) | - | Effective for ketone bromination. bohrium.com |

| Dioxane dibromide | - | Alternative to liquid bromine. bohrium.com |

| Tribromoisocyanuric acid (TBCA) | - | Solid, stable brominating agent. bohrium.com |

| Bromodimethylsulfonium bromide (BDMS) | - | Regioselective for dicarbonyl compounds. bohrium.comorganic-chemistry.org |

| Copper(II) bromide (CuBr₂) | - | Used for direct bromination of ketones. bohrium.com |

One-Pot Syntheses from Diverse Precursors (e.g., Secondary Alcohols, Olefins)

One-pot synthetic strategies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several methods have been developed for the direct conversion of precursors like secondary alcohols and olefins into α-bromo ketones without the need to isolate intermediate products.

A notable one-pot method involves the use of ammonium (B1175870) bromide (NH₄Br) and Oxone® to synthesize α-bromo ketones from secondary alcohols. rsc.orgrsc.org This reaction proceeds through a tandem sequence of oxidation of the secondary alcohol to the corresponding ketone, followed by in situ oxidative bromination of the ketone. rsc.orgrsc.org Similarly, N-bromosuccinimide (NBS) has been utilized in a metal-free, one-pot reaction to convert benzylic secondary alcohols and amines into α-amino ketones, proceeding through an α-bromo ketone intermediate. nih.gov Another approach employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in ethylene (B1197577) glycol for the one-pot synthesis of α-bromoacetals from secondary alcohols via oxidation and subsequent bromination. tandfonline.com

Olefins can also serve as precursors for α-bromo ketones in one-pot procedures. For instance, a bromide/bromate couple has been reported as a non-hazardous brominating agent for the preparation of α-bromo ketones directly from olefins. researchgate.net This method provides a safer alternative to using molecular bromine. researchgate.net Another strategy utilizes TsNBr₂ for the conversion of olefins to α-bromo ketones at room temperature. researchgate.net

Aromatic Ring Functionalization: Nitration and Substituent-Directed Bromination

The synthesis of 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone also necessitates the strategic introduction of substituents onto the aromatic ring. This involves regioselective nitration and subsequent bromination, where the position of the incoming group is directed by the existing substituents.

Introduction of Nitro Groups: Regioselective and Advanced Nitration Protocols

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution. The reaction typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid with a stronger acid, such as sulfuric acid. jove.com The nitronium ion then attacks the electron-rich aromatic ring to form a resonance-stabilized intermediate (arenium ion), which subsequently loses a proton to yield the nitroaromatic product. jove.com

Achieving regioselectivity in the nitration of substituted benzenes is crucial. The directing effect of the existing substituent(s) on the ring governs the position of the incoming nitro group. libretexts.orgmsu.edu For instance, electron-donating groups generally direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. libretexts.orgyoutube.com

Advanced nitration protocols aim to improve selectivity and employ milder conditions. Zeolite catalysts have been used to achieve regioselective nitration of substituted aromatic compounds with concentrated nitric acid, favoring the formation of para and ortho isomers. google.com Aqueous nitric acid, without a strong co-acid, has also been shown to be effective for the nitration of a variety of aromatic compounds, offering a more environmentally benign approach. frontiersin.org

Positional Control in Aromatic Bromination

The introduction of a second bromine atom onto the aromatic ring of a nitrated precursor is governed by the directing effects of the substituents already present. In the case of a nitrophenyl group, the nitro group is a strong deactivating and meta-directing group. libretexts.orgmsu.edu Conversely, a bromine atom is a deactivating but ortho-, para-directing group. libretexts.orgmasterorganicchemistry.com

When multiple substituents are present on the benzene (B151609) ring, the position of the incoming electrophile is determined by the combined directing effects of these groups. Generally, the most strongly activating group dictates the position of substitution. masterorganicchemistry.com In instances where the directing effects of the substituents are opposed, a mixture of products may be obtained.

Theoretical analyses, such as ab initio calculations, can be employed to predict the positional selectivity in electrophilic aromatic bromination. nih.gov These studies indicate that π-donor substituents favor para and ortho substitution, while π-acceptor substituents favor meta substitution. nih.gov This theoretical understanding, combined with empirical rules, provides a powerful tool for predicting and controlling the outcome of aromatic bromination reactions.

Multi-Step Synthetic Sequences and Functional Group Interconversions

The construction of complex molecules like this compound rarely proceeds in a single step. Instead, it necessitates a carefully designed multi-step synthetic sequence involving a series of functional group interconversions (FGIs). nih.govlibretexts.org An FGI is a chemical reaction that transforms one functional group into another, a fundamental concept in retrosynthetic analysis and the practical execution of organic synthesis. nih.gov

A plausible synthetic pathway towards this compound can be envisioned starting from the commercially available 2-bromo-6-nitrophenol (B84729). This approach strategically builds the desired substitution pattern on the aromatic ring from a readily accessible precursor.

Proposed Synthetic Sequence:

A potential multi-step synthesis is outlined below. Each step represents a critical transformation, leveraging established and advanced synthetic methodologies.

Protection of the Phenolic Group: The acidic proton of the phenol (B47542) in 2-bromo-6-nitrophenol can interfere with subsequent reactions. Therefore, a protection step is necessary. A common strategy is the formation of a benzyl (B1604629) ether by reacting 2-bromo-6-nitrophenol with benzyl chloride in the presence of a base like potassium carbonate.

Introduction of the Acetyl Group (Friedel-Crafts Acylation): With the phenol protected, the acetyl group can be introduced onto the aromatic ring via a Friedel-Crafts acylation reaction. However, the strong deactivating effect of the nitro and bromo substituents makes this a challenging transformation. Alternative methods, such as a Gattermann-Koch or a Vilsmeier-Haack reaction followed by oxidation, might be considered, although these typically introduce a formyl group which would then require an additional step of Grignard addition and subsequent oxidation to yield the acetophenone. A more viable approach might involve a more complex sequence starting from a different precursor if direct acylation proves to be low-yielding.

α-Bromination of the Ketone: Once the 2-bromo-6-nitroacetophenone intermediate is obtained, the next step is the selective bromination of the α-carbon of the acetyl group. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) or using bromine in acetic acid. researchgate.netlibretexts.orgprepchem.com The reaction proceeds through an enol or enolate intermediate. libretexts.org

Deprotection of the Phenolic Group: Following the α-bromination, the protecting group on the phenol would need to be removed. In the case of a benzyl ether, this is commonly achieved through catalytic hydrogenation.

Conversion of the Phenol to a Bromide (Sandmeyer Reaction): The final step would involve the conversion of the newly deprotected phenol to a bromide. This can be accomplished via a Sandmeyer-type reaction, which involves diazotization of an intermediate aniline (B41778) derivative. Therefore, the phenolic group would first need to be converted to an amino group. This adds further complexity to the synthetic route.

An alternative and potentially more efficient strategy would involve starting with a precursor that already contains the desired substitution pattern or can be more readily functionalized. For instance, starting with 2,6-dibromoaniline, one could introduce the nitro group and then convert the amino group to an acetyl group.

| Step | Transformation | Typical Reagents and Conditions | Key Considerations |

| 1 | Protection of Phenol | Benzyl chloride, K2CO3, Acetone | Choice of protecting group is crucial for compatibility with subsequent steps. |

| 2 | Introduction of Acetyl Group | Acetyl chloride, AlCl3 (Friedel-Crafts) | Strong deactivation of the ring by existing substituents. |

| 3 | α-Bromination | NBS, p-TSA or Br2, Acetic Acid | Selective mono-bromination at the α-position. researchgate.netlibretexts.org |

| 4 | Deprotection | H2, Pd/C (for benzyl ether) | Must not affect other functional groups. |

| 5 | Phenol to Bromide | 1. Conversion to aniline 2. NaNO2, HBr (Sandmeyer) | Multi-step conversion with potential for side reactions. |

Chemo- and Regioselectivity in the Synthesis of Dihalo-Nitro-Acetophenones

The synthesis of dihalo-nitro-acetophenones is a formidable task due to the challenges of controlling both chemoselectivity (which functional group reacts) and regioselectivity (where on the molecule the reaction occurs).

Chemoselectivity:

In a molecule containing multiple reactive sites, such as a nitrated acetophenone, achieving selective reaction at one site without affecting others is paramount. For instance, during the α-bromination of a nitro-acetophenone, the reaction conditions must be carefully chosen to favor the bromination of the acetyl methyl group over potential reactions at the aromatic ring or with the nitro group. The use of reagents like N-bromosuccinimide (NBS) is often preferred over elemental bromine for α-bromination as it can offer higher selectivity. researchgate.net

Regioselectivity:

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of any further substitution. In the context of synthesizing this compound, if one were to introduce the second bromine atom onto a 2-bromo-6-nitroacetophenone precursor, the existing substituents would direct the incoming electrophile.

Nitro Group (-NO2): A strong deactivating and meta-directing group.

Bromo Group (-Br): A deactivating but ortho-, para-directing group.

Acetyl Group (-COCH3): A deactivating and meta-directing group.

The interplay of these directing effects can lead to a mixture of isomers, making the isolation of the desired product difficult. For example, in the bromination of a substituted acetophenone, both ring bromination and side-chain bromination are possible outcomes, and the reaction conditions must be finely tuned to favor one over the other. zenodo.org

Research has shown that the choice of brominating agent and solvent can significantly influence the regioselectivity of bromination. zenodo.org For instance, molecular bromine might favor aromatic substitution, whereas NBS under radical conditions could favor benzylic bromination.

To circumvent these regioselectivity issues, a more strategic approach is often employed where the desired substitution pattern is built into the starting material or introduced in a sequence that minimizes the formation of unwanted isomers. Starting with a precursor like 2-bromo-6-nitrophenol, where the relative positions of the bromo and nitro groups are already established, is a prime example of such a strategy.

| Substituent | Electronic Effect | Directing Effect |

| -NO2 | Strong deactivator | meta |

| -Br | Deactivator | ortho, para |

| -COCH3 | Deactivator | meta |

The successful synthesis of this compound and its analogs is a testament to the power of modern synthetic organic chemistry. It requires a meticulous, step-by-step approach, a deep understanding of functional group reactivity, and the strategic application of selective reactions to control the final architecture of the molecule.

Mechanistic Investigations and Reactivity Pathways of 2 Bromo 1 2 Bromo 6 Nitrophenyl Ethanone

Nucleophilic Substitution Reactions at the α-Bromo Position

The α-bromo position of 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone, the bromine atom attached to the carbon adjacent to the carbonyl group, is highly susceptible to nucleophilic attack. This reactivity is a hallmark of α-haloketones, where the carbonyl group enhances the electrophilicity of the α-carbon, facilitating SN2 reactions. uci.edulibretexts.org

Reaction with Nitrogen, Oxygen, and Sulfur Nucleophiles

The reaction of α-bromo ketones with various nucleophiles is a cornerstone of synthetic chemistry, enabling the construction of a wide array of molecular architectures.

Nitrogen Nucleophiles: Primary amines and ammonia (B1221849) react with α-bromo ketones to form α-amino ketones, which can be intermediates in the synthesis of various heterocyclic compounds. libretexts.org For instance, the reaction with thiourea (B124793), a molecule containing both nitrogen and sulfur nucleophiles, is a classic method known as the Hantzsch thiazole (B1198619) synthesis. nih.govyoutube.com In this reaction, the sulfur atom of thiourea initially attacks the α-bromo carbon, followed by cyclization involving the nitrogen atom to form a 2-aminothiazole (B372263) ring. nih.govyoutube.com This method is highly efficient for creating thiazole derivatives from α-bromo ketones. scirp.orgorganic-chemistry.org

Oxygen Nucleophiles: While less common than reactions with N or S nucleophiles, α-bromo ketones can react with oxygen-based nucleophiles. For example, carboxylates can displace the bromide to form α-acyloxy ketones.

Sulfur Nucleophiles: As demonstrated by the Hantzsch synthesis, sulfur nucleophiles are particularly reactive towards the α-bromo position. Thiols and thiourea derivatives readily displace the bromide ion, leading to the formation of α-thio ketones or heterocyclic systems like thiazoles. nih.gov The high nucleophilicity of sulfur and the stability of the resulting carbon-sulfur bond drive these reactions.

Transformations of the Nitro Group: Reduction and Electron-Transfer Mechanisms

The nitro group on the aromatic ring is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. Its transformation, primarily through reduction, opens up pathways to various other functional groups.

The reduction of nitroaromatic compounds can proceed through a series of intermediates, including nitroso (Ar-NO) and hydroxylamine (B1172632) (Ar-NHOH) species, ultimately leading to the corresponding amine (Ar-NH2). nih.gov This multi-step process involves the transfer of up to six electrons. nih.gov The initial one-electron reduction forms a nitro anion-radical (ArNO2⁻•), a key step in many biological and chemical reduction pathways. nih.gov

Common methods for reducing aromatic nitro groups to amines include:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). masterorganicchemistry.com

The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl). masterorganicchemistry.comscispace.com

These reductions are often chemoselective. For instance, in a molecule containing both a nitro and a carbonyl group, reagents like Sn/HCl can selectively reduce the nitro group without affecting the carbonyl. scispace.com Conversely, mild hydride reagents like sodium borohydride (B1222165) typically reduce the carbonyl group while leaving the nitro group intact. scispace.com The choice of reducing agent and reaction conditions is therefore critical to achieving the desired transformation. organic-chemistry.org The mechanism often involves single-electron transfer steps, especially with flavoenzymes or certain metal reductants, which can generate radical intermediates. nih.govnih.gov

Carbonyl Group Transformations and Associated Mechanisms (e.g., Asymmetric Transfer Hydrogenation)

The carbonyl group of the ethanone (B97240) moiety is another key reactive site, primarily undergoing nucleophilic addition reactions. libretexts.org A significant transformation is its reduction to a secondary alcohol.

Asymmetric Transfer Hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. scilit.com This method typically employs a chiral catalyst, often a ruthenium(II) or rhodium(II) complex, and a hydrogen donor like isopropanol (B130326) or formic acid. scilit.comnih.gov The reaction proceeds through a bifunctional mechanism where the catalyst coordinates to both the hydrogen donor and the ketone, facilitating a stereoselective hydride transfer.

For α-functionalized ketones, including α-halo ketones, ATH can produce valuable chiral intermediates like optically active halohydrins. nih.gov The stereochemical outcome is dictated by the chirality of the catalyst, allowing for the synthesis of specific enantiomers of the alcohol product. The process has been successfully applied to a wide range of ketones, including those with aromatic and heteroaromatic substituents. nih.govnih.gov

Electrophilic and Radical Processes in Functionalization

While the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, the molecule can still participate in other types of functionalization.

Electrophilic Processes: The primary site for electrophilic attack is the enol or enolate form of the ketone. masterorganicchemistry.com Acid-catalyzed halogenation, for example, proceeds through an enol intermediate which acts as a nucleophile, attacking an electrophilic halogen source like Br₂. masterorganicchemistry.compressbooks.publibretexts.org It's also possible to achieve α-functionalization by activating the ketone with a strong electrophile like triflic anhydride, which generates a highly electrophilic intermediate capable of reacting with various nucleophiles. nih.gov

Radical Processes: The bromine atoms in the molecule, particularly the α-bromo group, can be involved in radical reactions. Under radical-initiating conditions (e.g., using AIBN or light), the C-Br bond can undergo homolytic cleavage to form a radical intermediate. These intermediates can then participate in various C-C bond-forming reactions or rearrangements. dntb.gov.ua While less common than the ionic pathways, radical-mediated functionalization offers alternative routes for modifying the molecule's structure.

Stereochemical Considerations in Related Halogenated Ketone Reactions

Stereochemistry is a critical aspect of the reactions of halogenated ketones, especially when new chiral centers are formed.

In the case of α-halogenation , if the α-carbon is prochiral, the reaction proceeds through a planar enol intermediate. libretexts.org Subsequent attack by the halogen can occur from either face, leading to a racemic mixture of the α-halo ketone, assuming no other chiral influence is present. quimicaorganica.org However, organocatalytic methods have been developed to achieve enantioselective α-bromination of ketones, yielding products with high enantiomeric excess (ee). rsc.org

During nucleophilic substitution at the α-bromo position, an SN2 mechanism results in the inversion of configuration at the α-carbon. If the starting material were a single enantiomer of the α-bromo ketone, the product would be formed with the opposite stereochemistry.

In carbonyl reduction , as discussed with Asymmetric Transfer Hydrogenation, the formation of a new stereocenter at the carbonyl carbon can be controlled with high precision. The choice of a chiral catalyst directs the approach of the hydride to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol. nih.govnih.gov The diastereoselectivity can also be controlled when a chiral center already exists in the molecule.

Data Tables

Table 1: Representative Reactions of α-Bromo Ketones

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Thiourea | 2-Aminothiazole | nih.govyoutube.com |

| Nucleophilic Substitution | Primary Amine | α-Amino Ketone | libretexts.org |

| Dehydrobromination | Pyridine (base) | α,β-Unsaturated Ketone | pressbooks.publibretexts.org |

Table 2: Comparison of Nitro Group Reduction Methods

| Reagent System | Selectivity | Typical Conditions | Reference |

|---|---|---|---|

| Sn / HCl | Reduces NO₂ over C=O | Acidic, aqueous | scispace.com |

| Pd/C, H₂ | Reduces both NO₂ and C=O (can be selective) | Neutral, various solvents | masterorganicchemistry.com |

| NaBH₄ | Reduces C=O over NO₂ | Alcoholic solvent | scispace.com |

Spectroscopic and Structural Elucidation Studies for Research Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone, both ¹H and ¹³C NMR would be essential to confirm the substitution pattern on the phenyl ring and the structure of the bromoacetyl side chain.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the methylene (B1212753) protons of the ethanone (B97240) group. The aromatic region would likely present a complex splitting pattern due to the three adjacent protons on the trisubstituted ring. The chemical shifts and coupling constants of these protons would be diagnostic for confirming the 1,2,6-substitution pattern. The methylene protons (-CH₂Br) would appear as a singlet, with its chemical shift influenced by the adjacent carbonyl and bromine atom.

The ¹³C NMR spectrum would provide complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon (C=O) would appear at a characteristic downfield shift. The positions of the aromatic carbon signals would be dictated by the electronic effects of the bromo and nitro substituents.

Table 1: Predicted NMR Data for this compound No experimental data is currently available. This table serves as a template for expected results.

| Analysis | Predicted Resonances and Multiplicity |

|---|---|

| ¹H NMR | Aromatic protons (3H, multiplet), Methylene protons (-CH₂Br, 2H, singlet) |

| ¹³C NMR | Carbonyl (C=O), Aromatic carbons (C-Br, C-NO₂, C-H, C-C=O), Methylene (-CH₂Br) |

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Carbonyl Stretching Frequencies and Environmental Effects

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1680-1720 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl ring. The presence of two electron-withdrawing groups (bromo and nitro) would be expected to shift the carbonyl frequency to a higher wavenumber compared to unsubstituted acetophenone. Additional characteristic bands would confirm the presence of the nitro group (NO₂) with strong asymmetric and symmetric stretching vibrations (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the C-Br bonds.

Table 2: Expected IR Absorption Bands for this compound No experimental data is currently available. This table outlines expected absorption regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1700 - 1725 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Isotopic Abundance Determination in Research

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅Br₂NO₃), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula.

A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound No experimental data is currently available. This table presents predicted values.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₅Br₂NO₃ |

| Monoisotopic Mass | 320.86 Da |

| Molecular Ion Pattern | Triplet (M, M+2, M+4) with ~1:2:1 intensity ratio |

UV-Visible Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitrophenyl chromophore, extended by the carbonyl group, would likely result in significant absorption in the UV region. The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the aromatic ring. The nitro group, in particular, is known to cause a bathochromic (red) shift in the absorption spectrum of benzene (B151609) derivatives.

X-ray Diffraction Studies on Related Halogenated Acetophenones for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound, studies on related compounds, such as 2-Bromo-1-(3-nitrophenyl)ethanone, reveal important structural characteristics. google.com

In these related structures, the ethanone group often lies nearly planar with the benzene ring. google.com The crystal packing is typically stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds and halogen···oxygen interactions. google.com It would be anticipated that the solid-state structure of this compound would also be influenced by such forces, dictating its crystal lattice and macroscopic properties.

Computational Chemistry and Theoretical Modeling of 2 Bromo 1 2 Bromo 6 Nitrophenyl Ethanone Systems

Molecular Docking and Ligand-Receptor Interaction Studies in Analogous SystemsWhile there are no molecular docking studies for 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone itself, the methodology is widely used in drug discovery to predict the binding of a ligand to a receptor.nih.govresearchgate.netThese studies involve generating various poses of a ligand in the binding site of a protein and evaluating them using a scoring function to estimate binding affinity.nih.govfrontiersin.org

In studies of analogous systems, such as other kinase inhibitors, molecular docking is a critical step to identify potential drug candidates. For example, in the search for dual inhibitors of EGFR and VEGFR2, compounds from the ZINC database were screened using pharmacophore models and then subjected to molecular docking to predict their binding modes and interactions with key residues in the active sites of the kinases. mdpi.com Similarly, fullerene derivatives have been studied using a combination of quantum-mechanical calculations and protein-ligand docking to understand their interactions with HIV-1 protease. rsc.org These approaches demonstrate the potential utility of applying molecular docking to this compound if a relevant biological target were to be identified.

Predictive Modeling of Reaction Pathways and Product Selectivity

The prediction of reaction pathways and product selectivity for complex organic molecules like this compound is a primary objective of computational chemistry. By employing theoretical models, chemists can explore the reactivity of a molecule and anticipate the outcomes of chemical transformations without the need for extensive empirical experimentation. These predictive capabilities are rooted in the calculation of potential energy surfaces (PES), identification of transition states (TS), and analysis of thermodynamic and kinetic parameters associated with plausible reaction mechanisms.

At the heart of these predictive models for compounds such as this compound are quantum mechanical methods, most notably Density Functional Theory (DFT). DFT has proven to be a robust tool for examining the electronic structure and reactivity of substituted aromatic ketones. For a molecule with multiple reactive sites—such as the electrophilic carbonyl carbon, the α-carbon bearing a bromine atom, and the aromatic ring activated by a nitro group and substituted with another bromine—DFT calculations can elucidate the factors governing chemoselectivity and regioselectivity.

The primary reaction pathway anticipated for α-haloketones is nucleophilic substitution at the α-carbon, proceeding via an S_N2 mechanism. nih.gov Theoretical modeling of this process involves calculating the energy profile for the approach of a nucleophile, the formation of the transition state, and the departure of the bromide leaving group. The activation energy (ΔG‡) for this pathway can be computed, providing a quantitative measure of the reaction's feasibility. For this compound, the presence of the ortho-nitro and ortho-bromo substituents introduces significant steric hindrance and electronic effects that computational models must account for. Theoretical studies on related phenacyl bromides have shown that substituent effects can significantly influence the transition state geometry and energy. rsc.org

Predictive modeling extends to comparing multiple competing reaction pathways. For instance, besides substitution at the α-carbon, a nucleophile could potentially attack the carbonyl carbon or engage in nucleophilic aromatic substitution. Computational models can map out the potential energy surface for each of these possibilities. By comparing the calculated activation barriers for each pathway, a prediction of the major product can be made. The pathway with the lowest activation energy is kinetically favored and is predicted to be the dominant route.

The table below illustrates a hypothetical comparison of calculated activation energies for different reaction pathways of this compound with a generic nucleophile (Nu⁻), as would be determined by DFT calculations.

Table 1: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Attacked Site | Mechanism | Predicted Activation Energy (kcal/mol) |

|---|---|---|---|

| Pathway A | α-Carbon | S_N2 Substitution | 22.5 |

| Pathway B | Carbonyl Carbon | Nucleophilic Addition | 28.1 |

| Pathway C | Aromatic Ring (C-Br) | Nucleophilic Aromatic Substitution | 35.4 |

| Pathway D | Aromatic Ring (C-NO₂) | Nucleophilic Aromatic Substitution | 38.9 |

Note: Data are illustrative and represent typical outputs from computational modeling studies.

Furthermore, predictive models can assess how product selectivity is influenced by reaction conditions. The choice of nucleophile and solvent can alter the relative energies of the transition states. For example, a bulkier nucleophile might face a higher steric penalty when attacking the hindered α-carbon, potentially making other pathways more competitive. Similarly, the polarity of the solvent can preferentially stabilize charged intermediates or transition states, thereby altering the kinetic landscape. Computational studies can incorporate solvent effects using implicit or explicit solvent models to provide more accurate predictions.

The following interactive table demonstrates how predictive models can be used to estimate product selectivity under varying conditions. By simulating the reaction with different nucleophiles, the model predicts the dominant product based on the lowest calculated energy barrier.

Table 2: Predicted Product Selectivity as a Function of Nucleophile

| Nucleophile | Predicted Dominant Pathway | Predicted Major Product Structure | Rationale |

|---|---|---|---|

| Azide (N₃⁻) | Pathway A (S_N2) | 2-Azido-1-(2-bromo-6-nitrophenyl)ethanone | Small, potent nucleophile favoring direct substitution at the least hindered electrophilic carbon. |

| Pyridine | Pathway A (S_N2) | 1-(2-(2-bromo-6-nitrophenyl)-2-oxoethyl)pyridin-1-ium | Nitrogen nucleophile readily participating in alkylation reactions with α-haloketones. rsc.org |

| Hydroxide (OH⁻) | Pathway B (Addition) | Favorskii rearrangement or hydrolysis products | Strong, hard nucleophile that can favor attack at the hard carbonyl carbon, potentially leading to rearrangement or cleavage. |

Note: The predicted outcomes are based on established principles of reactivity and selectivity in related systems.

Applications of 2 Bromo 1 2 Bromo 6 Nitrophenyl Ethanone and Its Analogs in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The α-bromo ketone moiety is a classic electrophilic partner in cyclocondensation reactions for the synthesis of a wide variety of heterocyclic systems. The reactivity of this group allows for the formation of five- and six-membered rings containing nitrogen, sulfur, or oxygen atoms.

Analogs of 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone are pivotal starting materials for synthesizing numerous nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govgoogle.com

Imidazoles: The synthesis of imidazoles can be achieved through methods like the Hantzsch synthesis or various multi-component reactions. baranlab.org A common route involves the condensation of an α-haloketone, such as 2-bromo-1-phenylethanone, with an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org By analogy, reacting this compound with a suitable amine and carbonyl source would yield a highly functionalized imidazole (B134444) ring, bearing the 2-bromo-6-nitrophenyl substituent. This approach allows for the creation of diverse imidazole libraries. rsc.org

Pyrazoles: Pyrazoles are typically synthesized through the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. α-Haloketones can serve as precursors to the necessary 1,3-dicarbonyl system or react directly with hydrazines under specific conditions to form the pyrazole (B372694) core.

Oxazoles: The Robinson-Gabriel synthesis is a traditional method for synthesizing oxazoles, which involves the cyclization of an α-acylamino ketone. An α-haloketone like this compound can be converted into the required α-acylamino ketone intermediate by first reacting it with an amine, followed by acylation, and subsequent cyclodehydration to furnish the oxazole (B20620) ring. researchgate.net A more direct, microwave-assisted conversion of oxazoles into N-substituted imidazoles has also been developed, highlighting the synthetic interchangeability of these heterocycles. rsc.org

The following table summarizes representative reactions for the synthesis of nitrogen-containing heterocycles using α-haloketone analogs.

| Heterocycle | Reactants | General Conditions | Product Type |

| Imidazole | α-Haloketone, Aldehyde, Amine, Ammonium Acetate | Heating, often solvent-free | 1,2,4-Trisubstituted Imidazole |

| Pyrazole | α-Haloketone, Hydrazine derivative | Condensation reaction | Substituted Pyrazole |

| Oxazole | α-Acylamino ketone (from α-haloketone) | Dehydrating agent (e.g., H₂SO₄) | 2,5-Disubstituted Oxazole |

The electrophilic nature of the α-bromoacetyl group is also exploited in the synthesis of heterocycles containing sulfur and oxygen. eurekaselect.comnih.govnih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a cornerstone reaction in heterocyclic chemistry. It involves the condensation of an α-haloketone with a thioamide. organic-chemistry.org For instance, reacting this compound with a thioamide like thiourea (B124793) would produce a 2-amino-4-(2-bromo-6-nitrophenyl)thiazole. This method is widely used to prepare a variety of substituted thiazoles and fused systems like imidazo[2,1-b] baranlab.orgeurekaselect.comkit.eduthiadiazoles. nih.gov

Benzofurans: Substituted benzofurans can be synthesized via the reaction of a substituted phenol (B47542) with an α-haloketone, followed by intramolecular cyclization. For example, a substituted salicylaldehyde (B1680747) or a related phenol can be alkylated at the hydroxyl group with an α-haloketone, and the resulting intermediate can undergo acid-catalyzed cyclization to form the furan (B31954) ring. Starting with an analog like 2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone, intramolecular cyclization can be readily achieved to form a nitro-substituted benzofuran (B130515) derivative. nih.gov

The table below provides examples of these syntheses.

| Heterocycle | Key Reactants | General Conditions | Product Type |

| Thiazole | 2-Bromo-1-(aryl)ethanone, Thioamide | Reflux in ethanol | 2,4-Disubstituted Thiazole |

| Benzofuran | o-Hydroxyphenone derivative, Base | Intramolecular cyclization | Substituted Benzofuran |

| Thiazinane | Amino-halide, Phenylmethanesulfonyl chloride | Multi-step synthesis with cyclization | 1,2-Thiazinane-1,1-dioxide |

Formation of α,β-Unsaturated Carbonyl Compounds via Dehydrobromination

The α-bromo ketone structure in this compound allows for elimination reactions to form α,β-unsaturated carbonyl compounds. Treatment with a non-nucleophilic base can induce dehydrobromination, where a proton from the α-carbon and the adjacent bromide are removed to create a carbon-carbon double bond.

This reaction is a standard transformation for α-haloketones. The presence of the electron-withdrawing carbonyl group acidifies the α-protons, facilitating their removal by a base. The resulting product would be 1-(2-bromo-6-nitrophenyl)prop-2-en-1-one or a related vinyl bromide, depending on the reaction conditions and the specific base used. These α,β-unsaturated systems are themselves valuable Michael acceptors and dienophiles in Diels-Alder reactions, further extending the synthetic utility of the parent compound.

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two distinct carbon-bromine bonds—one on the aromatic ring (sp²-hybridized) and one on the acetyl side chain (sp³-hybridized)—makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. mdpi.com This dual reactivity allows for selective and sequential functionalization.

Aryl C-Br Coupling: The aryl bromide is a classic handle for palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines). rhhz.netnih.gov The strong electron-withdrawing effect of the ortho-nitro group activates the C-Br bond towards oxidative addition to the metal center (e.g., Pd(0)). acs.org This allows for the introduction of various aryl, alkyl, or amino substituents at this position.

Alkyl C-Br Coupling: The α-bromo ketone moiety can also participate in cross-coupling reactions. For instance, nickel-catalyzed asymmetric Negishi-type couplings have been developed for the reaction of racemic α-bromoketones with organozinc reagents, enabling the stereoconvergent synthesis of α-arylated ketones. nih.gov

This orthogonal reactivity enables the design of complex synthetic routes where each bromine atom can be addressed independently to build sophisticated molecular architectures.

| Coupling Reaction | Reactive Site | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura | Aryl-Br | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Sonogashira | Aryl-Br | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne derivative |

| Negishi | Alkyl-Br | Organozinc reagent | NiCl₂·glyme, Chiral ligand | α-Aryl ketone |

| Denitrative Coupling | Aryl-NO₂ | Arylboronic acid | RhCl(PPh₃)₃ | Biphenyl ether |

Functionalization of Complex Organic Scaffolds and Polymer Synthesis

The multiple reactive sites on this compound and its analogs make them ideal building blocks for the functionalization of complex organic scaffolds and for the synthesis of novel polymers.

A synthetic chemist can leverage the differential reactivity of the functional groups to build elaborate structures. For example, one could perform a selective Suzuki coupling at the more reactive aryl-Br position, then use the α-bromo ketone to construct a heterocyclic ring, and finally reduce the nitro group to an amine for further derivatization, such as amide bond formation. This stepwise approach allows for the controlled assembly of complex molecules from a single, versatile starting material.

Furthermore, the difunctional nature of the molecule (two bromine atoms) makes it a suitable monomer for polymerization reactions. Polycondensation or transition metal-catalyzed poly-coupling reactions (e.g., Suzuki polycondensation) using this monomer could lead to the formation of novel aromatic polymers containing ketone and nitro functionalities, which could have interesting material properties, such as thermal stability or specific electronic characteristics.

Design and Construction of Multi-Functional Molecular Architectures

The true synthetic power of this compound lies in its capacity to serve as a linchpin in the design and construction of multi-functional molecular architectures. The combination of an aryl bromide, an α-bromo ketone, and a nitro group in a single molecule provides a platform for creating compounds with diverse and tunable properties.

The strategic sequence of reactions is key. For example:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be used as a nucleophile or be converted into other functional groups. For instance, indium-mediated reductive cyclization of related 2-nitrochalcones is known to produce quinolines. clockss.org

Sequential Cross-Coupling: The aryl bromide can be coupled first under palladium catalysis.

Heterocycle Formation: The α-bromo ketone can then be cyclized to form a thiazole, imidazole, or other heterocyclic ring.

Further Functionalization: The newly introduced amine (from nitro reduction) can be acylated or used in further bond-forming reactions.

This modular approach allows for the assembly of complex, three-dimensional structures with precisely placed functional groups. Such molecules could be designed as probes for biological systems, components for molecular electronics, or precursors to novel pharmaceutical agents. The ability to combine aromatic, heterocyclic, and other functional moieties through the strategic use of this building block opens up vast possibilities for creating novel molecular architectures with tailored functions.

Green Chemistry Principles Applied to the Synthesis and Transformations of 2 Bromo 1 2 Bromo 6 Nitrophenyl Ethanone

Implementation of Solvent-Free and Aqueous Reaction Conditions

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. ajrconline.org Strategies for synthesizing α-bromo ketones, analogous to the target compound, increasingly focus on solvent-free or aqueous reaction media.

Mechanochemistry, which involves reactions conducted by grinding solid reactants together, represents a completely solvent-free method. researchgate.net This technique has been successfully applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine, a process that involves a 2-bromoacetophenone (B140003) intermediate, demonstrating its feasibility for related transformations. researchgate.net Another approach is the use of neat (solvent-free) reaction conditions, often accelerated by microwave irradiation, which has been shown to be effective for the synthesis of various heterocyclic compounds. nih.gov For instance, the synthesis of quinoline (B57606) derivatives has been successfully performed under neat microwave conditions, offering better results than when using solvents like ethanol, water, or acetonitrile. nih.gov

Where solvents are necessary, the focus shifts to environmentally benign options. Water is the ideal green solvent, and greener solvent systems like ethanol/water mixtures are also employed. beilstein-journals.org For example, a three-component reaction to synthesize functionalized indoles was effectively carried out in an ethanol/water system under microwave irradiation. beilstein-journals.org Continuous flow synthesis, another advanced methodology, has been utilized for the solvent-free production of α-ketoamides from aryl methyl ketones, proceeding through a bromo intermediate, showcasing a path to waste-minimized and solventless production. researchgate.net

Atom-Economical and Waste-Minimizing Synthetic Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. rsc.org

The use of recyclable catalysts is another cornerstone of waste minimization. For example, a recyclable CuBr2 catalyst has been employed in the solvent-free synthesis of α-ketoamides from aryl methyl ketones via a bromo intermediate. researchgate.net Such catalysts can be recovered and reused multiple times without a significant loss of activity, drastically reducing chemical waste. researchgate.net

Utilization of Environmentally Benign Reagents and Catalysts

Replacing hazardous reagents and catalysts with safer, more environmentally benign alternatives is crucial for green synthesis. In the context of producing 2-bromo-1-(2-bromo-6-nitrophenyl)ethanone, this applies particularly to the bromination and subsequent reaction steps.

The direct use of molecular bromine presents significant handling hazards. sci-hub.se Consequently, a variety of alternative brominating agents have been developed. sci-hub.se These include solid bromine carriers and other reagents that are safer to handle. sci-hub.se Furthermore, the catalysts used can be selected based on their environmental impact. Environmentally benign catalysts reported for analogous transformations include:

MgO nanoparticles : Used in catalytic amounts for the regioselective monobromination of aromatic carbonyl compounds. researchgate.net

Ytterbium(III) chloride (YbCl3) : Employed as a catalyst for efficient synthesis under solvent-free microwave conditions. nih.gov

Copper(II) bromide (CuBr2) : A recyclable catalyst used for the synthesis of α-bromo ketones and their derivatives. researchgate.netresearchgate.net

p-Sulfonic acid calix arene : A catalyst used for synthesizing quinolines in neat conditions under microwave irradiation. nih.gov

The following table summarizes some environmentally benign catalysts and their applications in reactions relevant to the synthesis of the target compound.

| Catalyst/Reagent | Application | Green Advantage | Source |

| MgO Nanoparticles | Catalytic bromination of acetophenones | Environmentally benign, used in catalytic amounts | researchgate.net |

| YbCl3 | Synthesis of quinolinylmethoxychromenones | Enables efficient solvent-free microwave synthesis | nih.gov |

| Recyclable CuBr2 | Synthesis of α-ketoamides via bromo intermediate | Solvent-free conditions, catalyst is recyclable | researchgate.net |

| p-Sulfonic acid calix arene | Synthesis of quinolines | Enables neat (solvent-free) reaction conditions | nih.gov |

Energy-Efficient Methodologies: Microwave and Photochemical Approaches

Improving energy efficiency is a core principle of green chemistry. Microwave-assisted synthesis and photochemical methods are two prominent energy-efficient techniques applicable to the synthesis of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods. ajrconline.org These benefits include dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer byproducts. ajrconline.orgbeilstein-journals.org Microwave heating is more efficient as it directly interacts with molecules possessing a dipole moment, leading to rapid and uniform heating of the reaction mixture. ajrconline.org This technology has been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds from intermediates like α-bromo ketones. nih.govrsc.org

The table below provides a comparison of conventional heating versus microwave-assisted methods for relevant reactions.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Source |

| Synthesis of α-Keto Amides | 2 - 6 hours | 2 minutes | Yields of 21-74% achieved rapidly | |

| Synthesis of N-alkylated 2-pyridones | 180 minutes | 15 minutes | Yield increased from 65-77% to 81-94% | beilstein-journals.org |

| Synthesis of Quinolinone-fused γ-lactones | 4 hours | 10 seconds | Comparable yields in a fraction of the time | nih.gov |

| Synthesis of Imidazopyrimidines | 24 hours | 30 minutes | Facile and productive synthesis | nih.gov |

Photochemical methods, which use light to initiate reactions, offer another energy-efficient pathway. Light irradiation can initiate radical chain reactions, such as the S_RN1 mechanism, which has been used in the synthesis of chalcone (B49325) analogues from α-bromo ketone substrates. This method can be highly specific and proceed under mild conditions, often at room temperature.

Sustainable Halogenation Techniques and Alternatives to Molecular Bromine

The introduction of bromine atoms is a key step in the synthesis of this compound. Traditional methods often rely on molecular bromine (Br2), a volatile and highly corrosive substance that poses significant safety and environmental risks. sci-hub.se Green chemistry promotes the use of safer and more sustainable halogenation techniques.

A variety of alternative brominating agents have been developed to replace molecular bromine. These reagents are often solids, making them easier and safer to handle, and can lead to more selective reactions, reducing the formation of over-brominated or other undesired byproducts. researchgate.netsci-hub.se

Key alternatives to molecular bromine for the α-bromination of ketones include:

| Brominating Agent | Description | Advantages | Source |

| N-Bromosuccinimide (NBS) | A versatile reagent for allylic and benzylic brominations, as well as α-bromination of carbonyls. | Solid, easier to handle than Br2, often more selective. | sci-hub.se |

| Copper(II) Bromide (CuBr2) | Acts as both a catalyst and a bromine source for the α-bromination of ketones. | Solid reagent, can be used in recyclable systems. | researchgate.netresearchgate.net |

| Tetrabutylammonium bromide (TBABr) | A quaternary ammonium (B1175870) salt used as a bromine source, often with an oxidant. | Offers a more environmentally benign alternative to bromine. | |

| Bromodimethylsulfonium Bromide (BDMS) | A reagent used for regioselective monobromination of aromatic ketones. | Enables efficient one-pot synthesis. | researchgate.net |

Future Perspectives and Emerging Research Avenues for Halogenated Nitrophenyl Ethanones

Development of Novel Catalytic Systems for Highly Selective Transformations

The presence of multiple reactive sites in 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone—two C-Br bonds with different electronic environments, a nitro group, and an α-bromo ketone moiety—demands the development of highly selective catalytic systems. Future research will likely focus on catalysts that can differentiate between these functional groups to achieve site-specific transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. nih.gov Recent advancements have demonstrated the coupling of nitroarenes by targeting the C-NO2 bond, a traditionally challenging transformation. nih.gov For a substrate like this compound, a key challenge is to develop palladium catalysts, perhaps with specialized phosphine (B1218219) ligands like BrettPhos or advanced N-heterocyclic carbenes (NHCs), that can selectively activate one C-Br bond over the other, or even the C-NO2 group, depending on the desired outcome. nih.gov

Photoredox catalysis offers a complementary approach, using light to drive chemical reactions under mild conditions. asm.orgliverpooluniversitypress.co.uk This methodology has proven effective for the functionalization and dehalogenation of aromatic halides. nih.govresearchgate.net Future work could explore the use of organic or inorganic photoredox catalysts to selectively reduce one of the bromine atoms or to initiate radical-based coupling reactions at specific positions on the aromatic ring. The differing reduction potentials of the two C-Br bonds could be exploited to achieve selective dehalogenation. nih.gov

Furthermore, the ketone group opens the door for asymmetric catalysis. Iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones can produce chiral halohydrins with high enantiomeric excess. hrpub.org Applying such catalysts to this compound could yield enantiomerically pure building blocks for pharmaceuticals and other complex molecules. Biocatalytic methods, using enzymes from plant tissues or microorganisms, also present a green alternative for the asymmetric reduction of halogenated aromatic ketones. mdpi.com

Finally, C-H functionalization represents a frontier in catalytic chemistry. epa.gov Transition-metal catalysts, directed by the ketone group, can activate and functionalize otherwise inert C-H bonds. princeton.educswab.org Research into ruthenium, rhodium, or palladium catalysts could enable the introduction of new substituents onto the aromatic ring, further expanding the synthetic utility of halogenated nitrophenyl ethanones.

Exploration of Advanced Reaction Media (e.g., Halogenated Ionic Liquids)

The choice of reaction medium can significantly influence the selectivity, rate, and environmental impact of a chemical transformation. Ionic liquids (ILs), which are salts with low melting points, have emerged as promising "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. nih.gov

For reactions involving halogenated nitrophenyl ethanones, Brønsted-acidic ionic liquids are of particular interest. These ILs can act as both the solvent and the catalyst for reactions such as the halogenation of aromatic ketones. researchgate.net This dual role simplifies the reaction setup and can enhance reaction rates.

A particularly intriguing future direction is the use of Task-Specific Ionic Liquids (TSILs) . nih.govresearchgate.nethrpub.orgmdpi.com These are ILs where a specific functional group is incorporated into the cation or anion to perform a particular task, such as catalysis or selective extraction. researchgate.net For a molecule like this compound, one could envision a TSIL designed to selectively coordinate to the nitro group, thereby influencing the reactivity of the adjacent C-Br bond. Halogenated ionic liquids, where a halogen is part of the cation or anion, could also offer unique solvation properties that could modulate the reactivity of the C-Br bonds in the substrate.

The use of ILs also facilitates catalyst recycling. For instance, palladium catalysts dissolved in an ionic liquid can be used for selective hydrogenation and other coupling reactions, with the catalyst-IL phase being easily separated from the product and reused. wikipedia.org This is particularly advantageous for expensive noble metal catalysts. Future research will likely focus on designing IL systems that are not only efficient for specific transformations of halogenated nitrophenyl ethanones but also allow for the straightforward recovery and reuse of both the solvent and the catalyst.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, control, and scalability. princeton.educdc.gov For the synthesis and transformation of halogenated nitrophenyl ethanones, which may involve hazardous reagents and highly exothermic reactions like nitration and halogenation, flow chemistry is a particularly promising approach. researchgate.netliverpooluniversitypress.co.ukresearchgate.net

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, which is crucial for achieving high selectivity in reactions with multiple potential outcomes. researchgate.net For instance, the selective monobromination of an aromatic compound can be achieved with greater control in a flow system compared to a batch reactor. nih.gov The synthesis of ketones using organometallic reagents can also be performed more efficiently and safely in a continuous flow setup. researchgate.net

The integration of flow chemistry with automated synthesis platforms can further accelerate research and development. mdpi.com Automated systems can rapidly screen different catalysts, reaction conditions, and reagents, allowing for the rapid optimization of reactions involving halogenated nitrophenyl ethanones. This is particularly valuable for multistep syntheses, where intermediates can be generated and used in subsequent steps without isolation, a concept known as "telescoped" synthesis. researchgate.net

Future research will likely focus on developing fully integrated and automated flow platforms for the synthesis and derivatization of complex molecules like this compound. This could involve the in-line generation of hazardous reagents, such as diazonium salts for Meerwein-type arylations, followed by their immediate use in the reaction stream, thus minimizing risks. hrpub.org The combination of flow chemistry with other enabling technologies, such as photochemistry or electrochemistry, will further expand the synthetic possibilities. cswab.org

Computational Design of New Derivatives with Tunable Reactivity Profiles

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, thereby guiding the rational design of new compounds and synthetic routes. For halogenated nitrophenyl ethanones, computational methods can be employed to design derivatives with finely tuned reactivity profiles.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of nitrophenyl derivatives with their chemical reactivity or biological activity. nih.govresearchgate.net By analyzing a dataset of related compounds, QSAR models can identify key molecular descriptors—such as electronic properties, hydrophobicity, and steric parameters—that govern a particular outcome. These models can then be used to predict the properties of new, unsynthesized derivatives of this compound, allowing for the in silico screening of candidates with desired reactivity.

Density Functional Theory (DFT) is a quantum mechanical method that can be used to study reaction mechanisms and predict the energetics of different reaction pathways. hrpub.orgcdc.gov For example, DFT calculations can be used to determine which of the two C-Br bonds in this compound is more susceptible to nucleophilic attack or oxidative addition to a metal catalyst. This information is invaluable for designing selective synthetic strategies. DFT can also be used to model the interaction of the substrate with a catalyst, helping to explain the origin of stereoselectivity in asymmetric reactions. hrpub.org

The computational screening of catalysts is another emerging area. liverpooluniversitypress.co.uk By modeling the catalytic cycle for a given transformation, researchers can evaluate the performance of a large number of potential catalysts in silico, identifying the most promising candidates for experimental investigation. This approach can significantly accelerate the discovery of novel and more efficient catalytic systems for the selective transformation of halogenated nitrophenyl ethanones.

Research on the Biogeochemical Cycling and Environmental Fate of Halogenated Organic Compounds

The widespread use of halogenated organic compounds has led to concerns about their environmental persistence and potential toxicity. researchgate.netliverpooluniversitypress.co.uk Understanding the biogeochemical cycling and environmental fate of compounds like this compound is crucial for assessing their environmental impact.

Organobromine compounds are known to be produced both naturally, particularly in marine environments, and through anthropogenic activities. researchgate.netwikipedia.org These compounds can be persistent and bioaccumulate in food chains. researchgate.net The presence of both bromine and nitro groups in the target molecule likely contributes to its recalcitrance. The nitro group, being strongly electron-withdrawing, makes the aromatic ring resistant to oxidative degradation by many microorganisms. nih.gov

Research into the microbial degradation of both halogenated aromatics and nitroaromatic compounds is an active field. nih.govasm.orgnih.gov Microorganisms have evolved a variety of enzymatic pathways to break down these pollutants, often involving initial reductive or oxidative steps. nih.gov Future research should focus on identifying and characterizing microbial strains and enzymatic systems capable of degrading polyfunctionalized compounds like this compound. This could involve isolating microbes from contaminated sites or using genetic engineering to create microorganisms with enhanced degradative capabilities. nih.gov

Photodegradation is another important environmental fate process. cdc.gov The absorption of sunlight can lead to the breakdown of organic pollutants in water and the atmosphere. Studies on the photodegradation of nitrophenol derivatives have shown that this can be an effective removal pathway, although the toxicity of the intermediate products must also be considered. frontiersin.orgwikipedia.org The biogeochemical cycling of bromine itself is a complex process, with the element moving between the oceans, atmosphere, and land. researchgate.net Understanding how synthetic organobromine compounds fit into this cycle is essential for a complete environmental risk assessment.

Strategies for Selective Dehalogenation and Detoxification in Organic Synthesis

The selective removal of halogen atoms (dehalogenation) is a valuable transformation in organic synthesis, both for creating new molecular structures and for detoxifying halogenated pollutants. For a molecule like this compound with two different bromine atoms, achieving selective dehalogenation presents a significant synthetic challenge and a key research goal.

Catalytic methods are at the forefront of selective dehalogenation. Palladium-catalyzed hydrodehalogenation, using a source of hydrogen, is a common approach. The selectivity of this process can often be controlled by the choice of catalyst, ligand, and reaction conditions. For the target molecule, it might be possible to find conditions that favor the removal of the more sterically accessible or electronically activated bromine atom.

Photoredox catalysis has also emerged as a powerful tool for dehalogenation. nih.govresearchgate.net By tuning the reduction potential of the photocatalyst, it may be possible to selectively reduce one C-Br bond over the other. nih.gov The order of reactivity is typically C-I > C-Br > C-Cl, but the electronic environment of the specific C-Br bond also plays a crucial role.

Biocatalytic dehalogenation, using dehalogenase enzymes, offers a highly selective and environmentally benign approach. These enzymes can often distinguish between different halogen atoms on the same molecule and can operate under mild, aqueous conditions. Research into finding or engineering dehalogenases that are active towards polyhalogenated nitrophenyl compounds is a promising area for future development.

From a detoxification perspective, complete dehalogenation is often the goal. Various methods, including the use of zero-valent iron or other reducing agents, can be employed for the bulk removal of halogens from waste streams. For synthetic purposes, however, the ability to selectively remove one halogen while leaving others intact is a much more valuable tool, allowing for the stepwise functionalization of polyhalogenated building blocks.

Q & A

Q. What methodologies explore structure-activity relationships (SAR) for its biological applications?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace Br with Cl or CF₃) and test bioactivity .

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) or microbial growth inhibition .

- Proteomics : Identify protein targets via affinity chromatography coupled with mass spectrometry.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields?

- Methodological Answer :

- Replication : Repeat experiments under identical conditions (solvent purity, temperature control).

- Byproduct analysis : Use GC-MS to identify side products affecting yield.

- Kinetic profiling : Monitor reaction intermediates via in situ IR or Raman spectroscopy.

Q. What steps mitigate conflicting toxicity data in literature?